HM30181AK -

HM30181AK

Catalog Number: EVT-269483
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HM30181AK is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity. Upon oral administration, P-gp inhibitor HM30181AK selectively binds to and inhibits the multidrug resistance (MDR) efflux pump P-gp, which prevents the efflux of various chemotherapeutic agents from intestinal epithelial cells to the gastrointestinal tract. This leads to an increase in both oral bioavailability and therapeutic efficacy. P-gp prevents the intestinal uptake and intracellular accumulation of various cytotoxic agents. HM30181AK is not systemically absorbed.
Overview

HM30181AK is a novel compound currently under investigation for its potential applications in various therapeutic areas. It has garnered attention due to its unique properties and mechanisms of action, which differentiate it from other compounds in its class. The compound is classified as a small molecule with specific interactions at the molecular level, making it a candidate for further research and development.

Source

HM30181AK was developed through collaborative efforts in pharmaceutical research, with contributions from various academic and industrial institutions. The compound's synthesis and characterization have been documented in scientific literature, showcasing its potential therapeutic benefits.

Classification

In terms of classification, HM30181AK falls under the category of synthetic organic compounds. Its specific classification may include subcategories based on its pharmacological activity and chemical structure, which are crucial for understanding its interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of HM30181AK involves several steps, typically starting from readily available precursors. The methods employed can include:

  • Reflux reactions: Utilizing high temperatures to facilitate chemical transformations.
  • Catalytic processes: Employing catalysts to enhance reaction rates and selectivity.
  • Purification techniques: Such as recrystallization or chromatography to isolate the desired product from by-products.

Technical Details

The synthetic route often requires careful monitoring of reaction conditions, including temperature, solvent choice, and reaction time. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to characterize the compound at each stage of synthesis.

Molecular Structure Analysis

Structure

HM30181AK exhibits a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The compound's three-dimensional conformation can be elucidated using techniques like X-ray crystallography or computational modeling.

Data

Key data regarding the molecular structure typically includes:

  • Molecular formula: CxHyNzOw (specific values depend on the exact structure).
  • Molecular weight: Determined through mass spectrometry.
  • Stereochemistry: Information about chiral centers if applicable.
Chemical Reactions Analysis

Reactions

HM30181AK can participate in various chemical reactions, which may include:

  • Substitution reactions: Where one functional group is replaced by another.
  • Elimination reactions: Leading to the formation of double bonds.
  • Addition reactions: Involving the addition of atoms or groups across double bonds.

Technical Details

The kinetics and thermodynamics of these reactions are critical for understanding the stability and reactivity of HM30181AK. Reaction conditions such as pH, temperature, and solvent type can significantly influence the outcome.

Mechanism of Action

Process

The mechanism of action of HM30181AK involves specific interactions with biological targets, such as enzymes or receptors. These interactions can modulate physiological pathways, leading to therapeutic effects.

Data

Research studies may provide data on:

  • Binding affinities: Measured using assays like surface plasmon resonance.
  • In vitro activity: Evaluated through cell-based assays to determine efficacy.
  • In vivo studies: Assessing pharmacokinetics and pharmacodynamics in animal models.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of HM30181AK include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Information on solubility in various solvents is crucial for formulation.
  • Melting point: Determined through differential scanning calorimetry.

Chemical Properties

Chemical properties encompass:

  • Stability: Under different environmental conditions (light, heat, moisture).
  • Reactivity: With common reagents or under specific conditions.
  • pKa values: Indicating acidity/basicity which affects solubility and bioavailability.
Applications

HM30181AK has potential applications across various scientific fields, particularly in drug discovery and development. Its unique properties make it suitable for:

  • Therapeutic uses: Targeting specific diseases or conditions based on its mechanism of action.
  • Research applications: Serving as a tool compound in biological studies to elucidate pathways or mechanisms.
  • Formulation development: Being incorporated into drug delivery systems due to its favorable physical and chemical properties.
Mechanism of Action and Molecular Targets

Role in ATP-Binding Cassette Transporter Inhibition

HM30181AK is a potent third-generation inhibitor targeting ATP-binding cassette (ABC) transporters, which utilize ATP hydrolysis to actively efflux xenobiotics from cells. These transporters significantly limit the bioavailability of many therapeutics, particularly anticancer agents. HM30181AK exerts its effects by binding specifically to the nucleotide-binding domains (NBDs) of ABC transporters, competitively inhibiting ATP hydrolysis and disrupting the conformational changes necessary for substrate translocation [1] [6] [10]. Unlike earlier inhibitors (e.g., verapamil or cyclosporin A), HM30181AK achieves sub-nanomolar inhibitory concentrations. In in vitro ATPase assays using MDR1-enriched vesicles, HM30181AK demonstrated an IC₅₀ of 0.63 nM—markedly lower than inhibitors like cyclosporin A (IC₅₀ >100 nM) or tariquidar (XR9576; IC₅₀ ~5 nM) [1] [3].

Table 1: Comparative Potency of HM30181AK Against Key ABC Transporters

TransporterSubfamilyIC₅₀ (nM)Substrate ExampleSelectivity vs. HM30181AK
ABCB1 (P-gp)B0.63Paclitaxel, DigoxinPrimary Target
ABCG2 (BCRP)G>10,000*TopotecanPartial inhibition at high doses
ABCC1 (MRP1)C>10,000VinblastineNo inhibition
ABCC2 (MRP2)C>10,000MethotrexateNo inhibition

*Partial inhibition observed only at concentrations exceeding 10 μM [1] [3].

This specificity minimizes off-target effects on critical hepatic or renal transporters, reducing the risk of unintended drug-drug interactions [6] [10].

Selective Inhibition of P-Glycoprotein (ABCB1) and Multidrug Resistance Modulation

HM30181AK shows exceptional selectivity for P-glycoprotein (P-gp/ABCB1), a 170-kDa efflux pump overexpressed in multidrug-resistant (MDR) tumors and intestinal epithelial cells. It binds P-gp with high affinity, blocking substrate translocation without requiring metabolic activation [1] [4]. In MDCK cell monolayers—a model for intestinal permeability—HM30181AK inhibited paclitaxel efflux with an IC₅₀ of 35.4 nM, restoring intracellular drug accumulation [1] [3].

In xenograft models of drug-resistant cancers, co-administration of HM30181AK with paclitaxel achieved tumor regression comparable to intravenous paclitaxel alone. This reversal of MDR occurs through two mechanisms:

  • Direct binding: Competitive inhibition of the substrate-binding pocket of P-gp [1] [8].
  • ATPase suppression: Depletion of energy required for efflux by blocking ATP hydrolysis [6] [10].Unlike tariquidar or elacridar, HM30181AK does not inhibit cytochrome P450 3A4, avoiding pharmacokinetic interference with co-administered drugs [3] [8].

Intestinal Efflux Pump Suppression and Bioavailability Enhancement Mechanisms

The primary clinical application of HM30181AK is enhancing oral bioavailability of P-gp substrate drugs (e.g., paclitaxel) by suppressing intestinal efflux. In rats, co-administration (10 mg/kg) increased paclitaxel bioavailability from 3.4% to 41.3%—a 12-fold enhancement [1] [3]. This occurs through localized action: HM30181AK is minimally absorbed systemically, concentrating its inhibitory effects on intestinal P-gp [2] [10]. Key mechanisms include:

  • Paracellular gradient disruption: Prolonged drug retention in enterocytes due to efflux blockade [10].
  • First-pass metabolism reduction: By accelerating drug absorption, hepatic CYP3A4 exposure decreases [3] [7].
  • Saturable inhibition: Dose-dependent effects plateau at higher doses, avoiding systemic toxicity [4] [7].

Table 2: Impact of HM30181AK on Oral Drug Pharmacokinetics

DrugModel SystemBioavailability Without HM30181AKWith HM30181AKFold Increase
PaclitaxelRat3.4%41.3%12.1x
Paclitaxel*Mouse Orthotopic Brain TumorLow CNS penetrationTherapeutic CNS levelsNot quantified
LoperamideHuman Clinical<5%Not reported>2x (efficacy)

*With intravenous cyclodextrin-HM30181AK formulation [4] [7].

Advanced formulations like cyclodextrin-based solid dispersions further optimize intestinal P-gp inhibition while maintaining solubility. In orthotopic brain tumor models, intravenous cyclodextrin-HM30181AK (10 mg/kg) with paclitaxel significantly enhanced drug delivery across the blood-brain barrier—demonstrating utility beyond oral administration [4] [10].

Table 3: Standardized Nomenclature for HM30181AK

Nomenclature TypeName(s)
Chemical NameN-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide
IUPAC Name4-Oxo-4H-chromene-2-carboxylic acid (2-(2-(4-(2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl)-phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxy-phenyl)-amide
SynonymsHM30181A, HM30181, Encequidar (USAN), HM30181AK-US, P-Glycoprotein Inhibitor HM30181AK
Research CodesHM30181AK, HM-30181
Molecular FormulaC₃₈H₃₆N₆O₇
CAS Registry NumberNot publicly disclosed
UNIIK4I4I996O4

Source: [2] [7]

Properties

Product Name

HM30181AK

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

HM30181AK; HM-30181AK; HM 30181AK.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.